molecular formula C20H21ClN2O3 B267548 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B267548
M. Wt: 372.8 g/mol
InChI Key: MSELFNVRYUSANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein kinase B (PKB/AKT) pathway. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide works by inhibiting the protein kinase B (PKB/AKT) pathway, which is involved in cell survival and proliferation. Specifically, it inhibits the activity of AKT1, AKT2, and AKT3, which are important regulators of cell growth and survival. By inhibiting this pathway, 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its specificity for the AKT pathway, which allows for targeted inhibition of this pathway. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have low toxicity in vitro, making it a potentially safe compound to use in experiments.
One limitation of using 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its limited solubility, which can make it difficult to use in certain assays. Additionally, its effects may be dependent on the specific cell type being studied, which can make it challenging to generalize results across different types of cancer.

Future Directions

There are a number of potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its effects on different cell types. Finally, there is potential for the development of new compounds based on the structure of 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, which could have improved efficacy and safety profiles.

Synthesis Methods

The synthesis method for 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-(1-pyrrolidinylcarbonyl)phenylacetic acid to form the desired product.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer, particularly in breast cancer and leukemia. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been investigated for its potential use in treating other diseases, such as diabetes and Alzheimer's disease.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O3/c1-14-12-17(8-9-18(14)21)26-13-19(24)22-16-6-4-15(5-7-16)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)

InChI Key

MSELFNVRYUSANM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Cl

Origin of Product

United States

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